molecular formula C29H34N4O4 B445592 5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE

5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE

Cat. No.: B445592
M. Wt: 502.6g/mol
InChI Key: AQWABBYWKFCHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a furan-2-carboxamide core, substituted with a benzimidazole and a phenoxy group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE involves multiple steps. One common approach is to start with the preparation of the benzimidazole derivative, followed by the introduction of the furan-2-carboxamide moiety. The phenoxy group is then attached through a nucleophilic substitution reaction. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable purification methods. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C29H34N4O4

Molecular Weight

502.6g/mol

IUPAC Name

5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C29H34N4O4/c1-20(2)23-10-8-21(3)18-27(23)36-19-22-9-11-26(37-22)28(34)31-29-30-24-6-4-5-7-25(24)33(29)13-12-32-14-16-35-17-15-32/h4-11,18,20H,12-17,19H2,1-3H3,(H,30,31,34)

InChI Key

AQWABBYWKFCHKN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4N3CCN5CCOCC5

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4N3CCN5CCOCC5

Origin of Product

United States

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